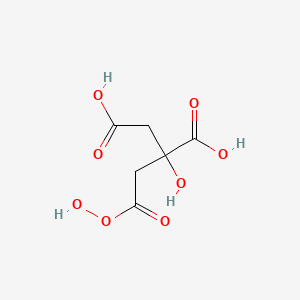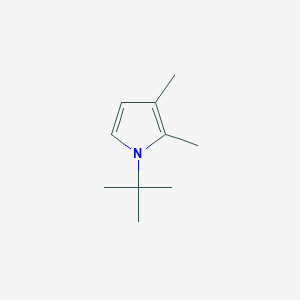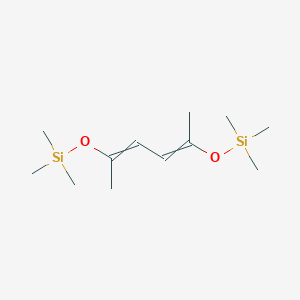
N-Methyl-N-(2-oxocyclohexyl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(2-oxocyclohexyl)nitrous amide is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.182 g/mol It is characterized by the presence of a nitrous amide functional group attached to a cyclohexyl ring with a ketone group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-oxocyclohexyl)nitrous amide typically involves the reaction of N-methylcyclohexanone with nitrous acid. The reaction conditions often require an acidic environment to facilitate the formation of the nitrous amide group . The process can be summarized as follows:
- N-methylcyclohexanone is treated with nitrous acid (HNO2) in the presence of an acid catalyst.
- The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-N-(2-oxocyclohexyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrous amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-(2-oxocyclohexyl)nitrous amide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(2-oxocyclohexyl)nitrous amide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nitrosating agent, transferring its nitrous group to other molecules. This can lead to the formation of nitroso compounds, which can further react with biological macromolecules such as proteins and nucleic acids. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparación Con Compuestos Similares
N-Methyl-N-(2-oxocyclohexyl)nitrous amide can be compared with other similar compounds, such as:
- N-Methyl-N-(2-oxopentyl)nitrous amide
- N-Methyl-N-(2-oxobutyl)nitrous amide
- N-Methyl-N-(2,2,2-trifluoroethyl)nitrous amide
- N-Methyl-N-(2,2,2-trinitroethyl)nitrous amide
- N-Methyl-N-(2-oxo-2-pyridin-2-ylethyl)nitrous amide
These compounds share the nitrous amide functional group but differ in the structure of the attached alkyl or aryl groups. The uniqueness of this compound lies in its cyclohexyl ring with a ketone group, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
116203-82-8 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
N-methyl-N-(2-oxocyclohexyl)nitrous amide |
InChI |
InChI=1S/C7H12N2O2/c1-9(8-11)6-4-2-3-5-7(6)10/h6H,2-5H2,1H3 |
Clave InChI |
QYTRKDSTOIYIJE-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


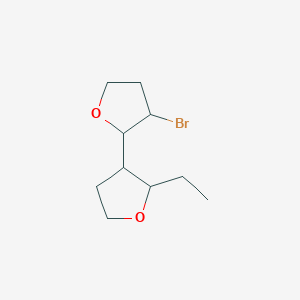
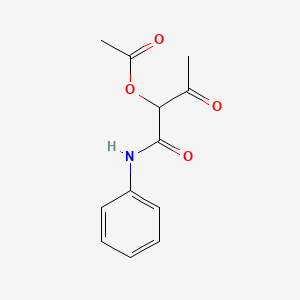
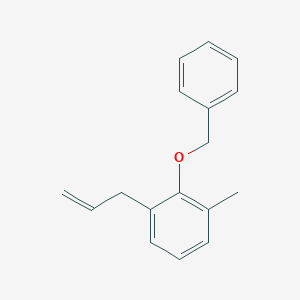


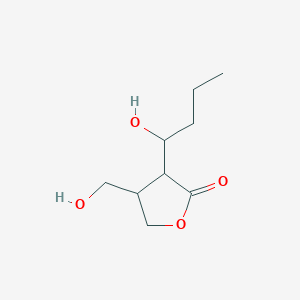
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)



![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
